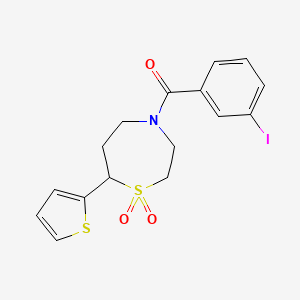![molecular formula C18H18Cl2N2O3S B6427262 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2329612-17-9](/img/structure/B6427262.png)
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (DCBP) is a synthetic compound with a unique structure and properties that make it a promising candidate for further research. This compound has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. DCBP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. In addition, its unique structure and properties make it an attractive option for use in laboratory experiments.
Scientific Research Applications
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a reagent for the synthesis of complex compounds, such as heterocyclic compounds and natural products. In medicinal chemistry, it has been used as a starting material for the synthesis of drugs and pharmaceuticals. In biochemistry, it has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as an inhibitor of the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is not fully understood. However, it is believed that this compound binds to the active site of enzymes, such as COX-2, and inhibits their activity. In addition, this compound has been found to interact with other proteins and enzymes, such as protein kinase C (PKC), and to inhibit their activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. In addition, this compound has been found to have cytotoxic effects on cancer cells, to induce apoptosis, and to inhibit the growth of tumor cells. Furthermore, this compound has been found to possess anti-nociceptive and anti-allergic activities, as well as anti-inflammatory and anti-microbial activities.
Advantages and Limitations for Lab Experiments
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of biological activities, making it a promising candidate for further research. However, this compound is a relatively unstable compound, and its properties can change depending on the conditions of the experiment. Furthermore, its effects on living cells and organisms are not fully understood, and further research is needed to elucidate its properties.
Future Directions
The potential applications of 8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane are vast and varied. One potential area of research is the development of this compound-based drugs and pharmaceuticals. In addition, further research is needed to understand the mechanism of action of this compound and its effects on living cells and organisms. Furthermore, further research is needed to understand the structure-activity relationships of this compound and its potential applications in the fields of medicinal chemistry and biochemistry. Finally, further research is needed to develop new synthetic methods for the synthesis of this compound and to improve its stability and bioactivity.
Synthesis Methods
8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can be synthesized through a three-step process. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride (DCBSCl) with pyridine-2-yloxy in the presence of a base, such as sodium hydroxide, to form the intermediate this compound (this compound). The second step involves the reaction of the intermediate with an acid, such as hydrochloric acid, to form the final product. The third step involves the purification of the compound through column chromatography.
properties
IUPAC Name |
8-(2,5-dichlorophenyl)sulfonyl-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-12-4-7-16(20)17(9-12)26(23,24)22-13-5-6-14(22)11-15(10-13)25-18-3-1-2-8-21-18/h1-4,7-9,13-15H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPKVOYKAKSHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)

![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)

![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427229.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)